molecular formula C7H8N2O B141921 Methyl picolinimidate CAS No. 19547-38-7

Methyl picolinimidate

Cat. No.: B141921
CAS No.: 19547-38-7
M. Wt: 136.15 g/mol
InChI Key: NEGQCMNHXHSFGU-UHFFFAOYSA-N
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Description

Methyl picolinimidate is a chemical compound with the molecular formula C7H8N2OThis compound is primarily used in proteomics research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl picolinimidate can be synthesized through various methods. One common approach involves the reaction of picolinic acid with methanol in the presence of a dehydrating agent. This reaction typically occurs under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: Methyl picolinimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl picolinimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl picolinimidate involves its ability to form covalent bonds with target molecules. This property makes it useful in protein modification, where it can react with amino groups in proteins to form stable conjugates. The molecular targets include amino acids and other nucleophilic sites on proteins .

Comparison with Similar Compounds

  • Methyl iminopicolinate
  • Picolinimidic acid methyl ester
  • Methyl pyridine-2-carboximidate

Comparison: Methyl picolinimidate is unique due to its specific reactivity with amino groups, making it particularly useful in proteomics research. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various applications .

Properties

IUPAC Name

methyl pyridine-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGQCMNHXHSFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941315
Record name Methyl pyridine-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19547-38-7
Record name Methyl picolinimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl pyridine-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Picolinimidate
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Synthesis routes and methods I

Procedure details

2-cyanopyridine (10.0 g, 96.1 mmol) was dissolved in methanol (50 ml). Sodium methoxide (0.26 g, 4.8 mmol) was added to the solution, and reaction was conducted for 6 hours at room temperature. After the reaction was completed, acetic acid (0.32 g, 5.3 mmol) was added to neutralize the reaction solution, and the solution was concentrated under reduced pressure. Diethyl ether (50 ml) was added to the concentrated residue, and diethyl ether insoluble products were removed by filtration. The filtrate was concentrated under reduced pressure to give the crude product of methyl 2 pyridinecarboximidate as a pale yellow oil in a yield of 7.5 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Cyano-6-n-propylpyridine (10 g) was dissolved in a solution of sodium methoxide in methanol prepared from methanol (100 ml) and metallic sodium (0.32 g). After standing overnight, acetic acid (0.82 g) was added thereto, followed by concentration under reduced pressure. The resulting residue was dissolved in ether (200 ml) and insoluble materials were filtered out. The filtrate was concentrated under reduced pressure to obtain methyl 2-picolineimidate (11.5 g, yield: 94 %).
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-Bromo-2-cyano-pyridine (20 g) was dissolved in a solution of sodium methoxide in methanol prepared from methanol (300 ml) and metallic sodium (1.26 g). After the solution was left to stand for 15 minutes, acetic acid (3.3 g) was added thereto, followed by concentration under reduced pressure. The resulting residue was dissolved in ether (300 ml) and insoluble materials were filtered out. The filtrate was concentrated under reduced pressure to obtain methyl 2-picoline imidate derivative.
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does methyl picolinimidate interact with proteins, and what are the downstream effects?

A1: this compound acts as a reagent that selectively modifies the ε-amino group of lysine residues in proteins. This modification can alter the protein's properties, including:

    Q2: Can this compound be used to study the structure of viruses?

    A: Yes, the differential reactivity of this compound towards lysine residues in various environments makes it a valuable tool for probing protein topography within assembled structures like viruses. Research on tobacco mosaic virus mutants demonstrated its utility in mapping accessible lysine residues on the virus surface []. This information provides insights into virus assembly and can guide the development of antiviral therapies.

    Q3: Is this compound involved in any catalytic reactions?

    A: While not a catalyst itself, this compound plays a crucial role in a study involving the synthesis of a biomimetic manganese cluster complex []. The reaction of manganese(II) with 2-cyanopyridine in methanol unexpectedly leads to the formation of a Mn4L6Cl2 cluster, where L represents O-methyl picolinimidate. This suggests that the coordination of 2-cyanopyridine to manganese activates the CN triple bond, facilitating nucleophilic attack by methanol and yielding the picolinimidate ligand.

    Q4: Does the modification of lysine residues by this compound always lead to protein inactivation?

    A: Not necessarily. While modification can alter protein function, studies on potato virus X (PVX) show that modifying up to two lysine residues per protein subunit with this compound did not abolish infectivity []. This suggests that not all lysine residues are critical for PVX infectivity, highlighting the importance of studying structure-function relationships in proteins.

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